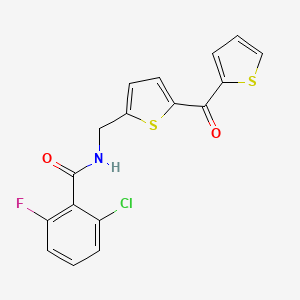
2-chloro-6-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzamide group, a thiophene group, and halogen atoms (chlorine and fluorine) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. Thiophene is a five-membered ring with one sulfur atom . The benzamide group would consist of a benzene ring attached to an amide group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, thiophene derivatives can undergo reactions such as [3+2] cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications
Synthesis and Antipathogenic Activity
Research on acylthioureas, which share a structural resemblance through the presence of thiophene units and halogens, has demonstrated significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel antimicrobial agents with antibiofilm properties, highlighting the relevance of halogenated compounds in addressing biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Orexin Receptor Antagonism
The disposition and metabolism of a novel orexin 1 and 2 receptor antagonist were studied, underscoring the significance of halogenated benzamides in the development of treatments for insomnia. This research provides insights into the pharmacokinetics and metabolic pathways of such compounds, potentially guiding the development of similar molecules for neurological applications (Renzulli et al., 2011).
Cycloaddition Reactions and Antimicrobial Activity
Studies on cycloaddition reactions involving 2-arylmethylidene-1-thiooxoindane intermediates have resulted in compounds with good antimicrobial activity. This research demonstrates the utility of incorporating thiophene and halogen elements into the molecular structure for the development of antimicrobial agents (Hegab, Elmalah, & Gad, 2009).
Antimicrobial Analogs Synthesis
The synthesis of 5-arylidene derivatives bearing a fluorine atom has shown promising antimicrobial activity against various bacterial and fungal strains. This work emphasizes the role of fluorinated compounds in enhancing antimicrobial efficacy, offering a pathway for the development of new antimicrobial strategies (Desai, Rajpara, & Joshi, 2013).
Peripheral Benzodiazepine Receptor Visualization
Research into halogenated 2-quinolinecarboxamides for peripheral benzodiazepine receptor imaging suggests the potential of such compounds in the visualization of PBRs in vivo. This highlights the applicability of halogenated benzamides in medical imaging and diagnostics, particularly for conditions affecting the peripheral benzodiazepine receptors (Cappelli et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2S2/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPBDNUEUDNWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

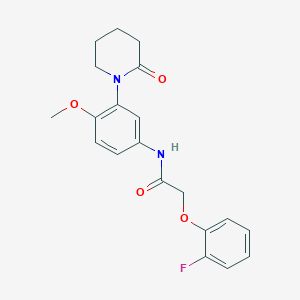
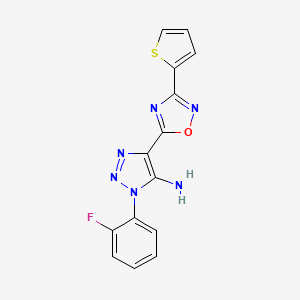
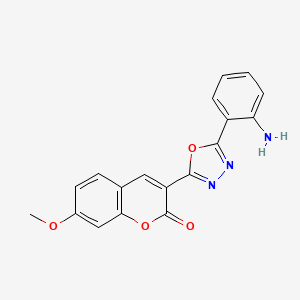
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)
![2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one](/img/structure/B2472311.png)

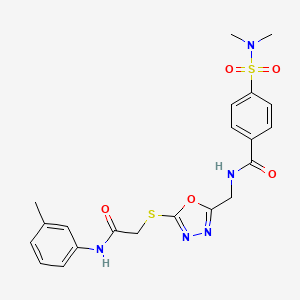
![7-benzyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2472316.png)
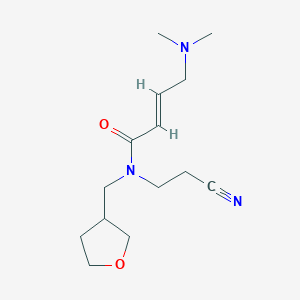
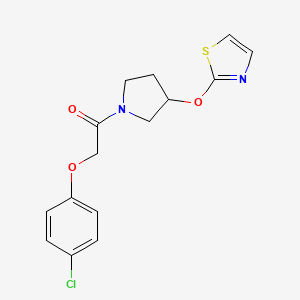

![8-(4-methoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2472323.png)
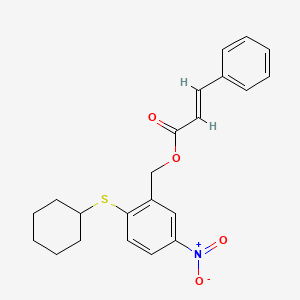
![N1-(4-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2472328.png)